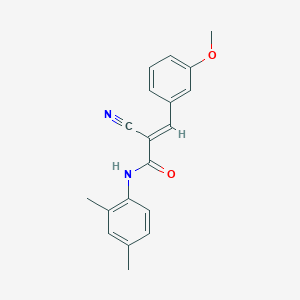
(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide, commonly referred to as CDPMA, is a synthetic compound derived from acrylamide and a variety of aromatic compounds. It is a colorless, odorless solid with a melting point of 121-123°C and a boiling point of 250-255°C. CDPMA is widely used in scientific research to study a variety of biological processes and has been found to have a number of biochemical and physiological effects.
科学的研究の応用
Mechanofluorochromic Properties
Researchers have synthesized structurally simple acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide and related compounds, to study their optical properties. These compounds exhibit distinct optical behaviors due to their unique face-to-face stacking modes. The study demonstrated that the emission peaks of certain derivatives exhibited a red-shift upon grinding, attributed to the phase transformation from crystalline to amorphous. This research highlights the potential use of acrylamide derivatives in developing materials with tunable optical properties (Qing‐bao Song et al., 2015).
Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. The research explored the synthesis and characterization of new acrylamide derivatives and their application in protecting copper against corrosion, demonstrating their potential as effective corrosion inhibitors in industrial applications (Ahmed Abu-Rayyan et al., 2022).
Solar Cell Applications
The molecular engineering of organic sensitizers for solar cell applications has incorporated acrylamide derivatives. Novel organic sensitizers, featuring donor, electron-conducting, and anchoring groups, were synthesized and shown to exhibit high incident photon-to-current conversion efficiency when anchored onto TiO2 films. This indicates the role of acrylamide derivatives in enhancing the performance of dye-sensitized solar cells (Sanghoon Kim et al., 2006).
Cytotoxicity Studies
The synthesis and in vitro cytotoxic activity evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized from acrylamide derivatives, have been conducted. These studies are crucial for developing new therapeutic agents, as they provide insights into the cytotoxic properties of these compounds against specific cancer cell lines (Ashraf S. Hassan et al., 2014).
Photopolymerization and Material Science
Acrylamide derivatives have been used as photoinitiators for free radical photopolymerization (FRP) of (meth)acrylates under near UV or visible LED irradiation. This research showcases the potential of acrylamide derivatives in photopolymerization processes, contributing to advancements in material science and engineering (Jing Zhang et al., 2014).
特性
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-18(14(2)9-13)21-19(22)16(12-20)10-15-5-4-6-17(11-15)23-3/h4-11H,1-3H3,(H,21,22)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWBSIVWIASDCY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2872016.png)
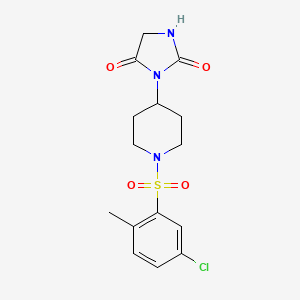
![1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2872020.png)

![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)
![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)
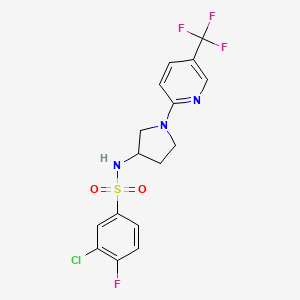
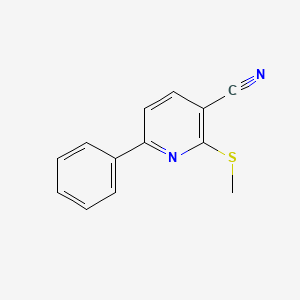
![4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2872031.png)
![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)
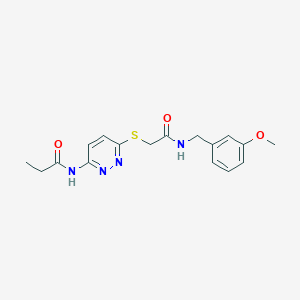
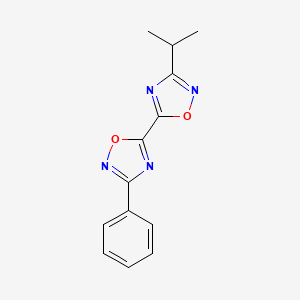
![2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol](/img/structure/B2872039.png)